molecular formula C12H12O3 B1625829 Ethyl 5-methylbenzofuran-2-carboxylate CAS No. 53715-88-1

Ethyl 5-methylbenzofuran-2-carboxylate

Cat. No.: B1625829
CAS No.: 53715-88-1
M. Wt: 204.22 g/mol
InChI Key: OERUTNQXHJZCDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methylbenzofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl 5-methylbenzofuran-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a valuable tool in biological research.

    Medicine: Due to its potential therapeutic effects, it is studied for its applications in drug development, particularly for anti-cancer and anti-viral drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, such as enzyme inhibition and receptor binding. These interactions lead to the observed therapeutic effects, including anti-tumor and antibacterial activities .

Comparison with Similar Compounds

Ethyl 5-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .

Properties

IUPAC Name

ethyl 5-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERUTNQXHJZCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523023
Record name Ethyl 5-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53715-88-1
Record name Ethyl 5-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2-hydroxy-5-methylbenzaldehyde (5 g, 36.7 mmol) and K2CO3 (12.7 g, 91.8 mmol) in DMF (30 mL), ethyl bromoacetate (4.07 ml, 36.7 mmol) was added drop-wise. This mixture was allowed to stir for two hours under nitrogen at room temperature, and was then heated to 80° C. and stirred overnight. The reaction was quenched with H2O to form a precipitate which was collected by filtration and purified by flash chromatography (eluent 5% EtOAc in hexane) to give the title compound 25 (2.30 g, 31%). 1H-NMR (CDCl3) δ: 1.45 (t, J=7.0 Hz, 3H); 2.47 (s, 3H); 4.45 (q, J=7.0 Hz, 2H); 7.26 (m, 1H); 7.46 (m, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
4.07 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
31%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(2-formyl-4-methylphenoxy)acetate (2.24 g, 10.08 mmol) in 15 mL of DMF was added K2CO3 (2.79 g, 20.16 mmol), the mixture was stirred under nitrogen at 90° C. for 3 hr. After cooling to room temperature, the mixture was filtered through Celite, and washed with DCM. The combined filtrate was concentrated, and the resulting residue was purified by silica gel flash chromatography, 100% Heptane-20% Ethyl Acetate/80% Heptane, to give a white solid, ethyl 5-methylbenzofuran-2-carboxylate (1.2 g). LCMS retention time=1.54 minutes (LC method 3); MS (m+1)=204.8. 1H NMR (400 MHz, DMSO-d6) δ 1.33 (t, J=7.1 Hz, 3H), 2.41 (s, 3H), 4.35 (q, J=7.1 Hz, 2H), 7.34 (dd, J=8.5, 1.4 Hz, 1H), 7.55-7.63 (m, 2H), 7.68 (d, J=0.9 Hz, 1H).
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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